molecular formula C16H18FNO3S B10969645 N-[1-(2-ethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide

N-[1-(2-ethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide

Cat. No.: B10969645
M. Wt: 323.4 g/mol
InChI Key: ZMRBCNPVANZCBN-UHFFFAOYSA-N
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Description

N-[1-(2-ETHOXYPHENYL)ETHYL]-3-FLUOROBENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ETHOXYPHENYL)ETHYL]-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-ethoxyphenyl ethylamine with 3-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ETHOXYPHENYL)ETHYL]-3-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2-ETHOXYPHENYL)ETHYL]-3-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-ETHOXYPHENYL)ETHYL]-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-ETHOXYPHENYL)ETHYL]-3-METHOXYANILINE: Similar structure but with a methoxy group instead of a fluorobenzene ring.

    N-[1-(2-ETHOXYPHENYL)ETHYL]-3-ETHYLANILINE: Contains an ethyl group instead of a fluorobenzene ring.

Uniqueness

N-[1-(2-ETHOXYPHENYL)ETHYL]-3-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorobenzene ring, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, allowing better membrane penetration and interaction with molecular targets.

Properties

Molecular Formula

C16H18FNO3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[1-(2-ethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C16H18FNO3S/c1-3-21-16-10-5-4-9-15(16)12(2)18-22(19,20)14-8-6-7-13(17)11-14/h4-12,18H,3H2,1-2H3

InChI Key

ZMRBCNPVANZCBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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